2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O It is a benzophenone derivative, characterized by the presence of a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzoyl chloride and 4-methylpiperazine.
Reaction: The 2,4-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzophenone moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the formulation of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, modulating their activity. The benzophenone moiety may participate in photochemical reactions, leading to the generation of reactive species that can affect cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzophenone: Lacks the piperazine moiety, resulting in different chemical and biological properties.
4-Methylpiperazine: A simpler structure without the benzophenone group, used in various pharmaceutical applications.
3,4-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone: A positional isomer with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the combination of the benzophenone and piperazine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUNSSOWXSVZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643428 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-72-2 |
Source
|
Record name | (2,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.